

# 4-bromo-5-methyl-1H-pyrazol-3-amine molecular weight and formula

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## Compound of Interest

Compound Name: 4-bromo-5-methyl-1H-pyrazol-3-amine

Cat. No.: B174882

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## Technical Guide: 4-bromo-5-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-5-methyl-1H-pyrazol-3-amine**, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines its chemical properties, provides a representative synthetic protocol, and illustrates its role in synthetic pathways.

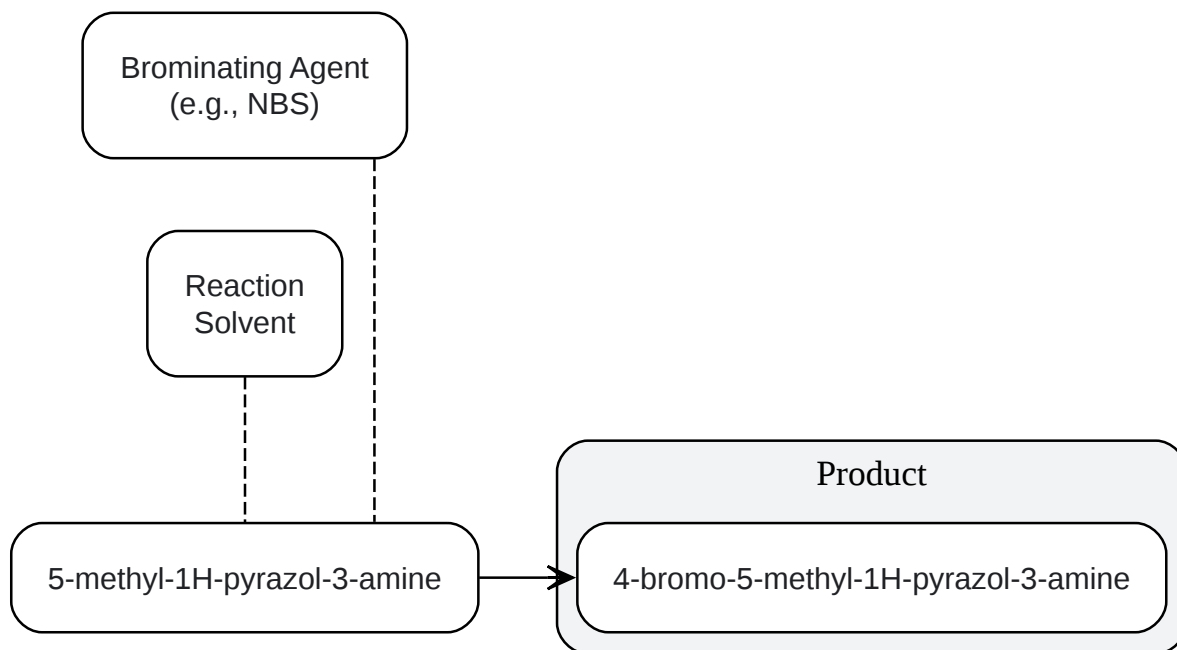
### Core Chemical Data

**4-bromo-5-methyl-1H-pyrazol-3-amine** is a substituted pyrazole derivative. Its chemical structure incorporates a bromine atom and an amine group, making it a versatile intermediate for further chemical modifications.

Property	Value	Source(s)
Molecular Formula	C4H6BrN3	[1][2]
Molecular Weight	176.01 g/mol	[1]
CAS Number	1780-72-9	
IUPAC Name	4-bromo-5-methyl-1H-pyrazol-3-amine	[1]
Synonyms	4-bromo-3-methyl-1H-pyrazol-5-amine, 5-Amino-4-bromo-3-methyl-1H-pyrazole	[1]

## Synthetic Pathway and Experimental Protocol

The synthesis of **4-bromo-5-methyl-1H-pyrazol-3-amine** is a critical process for its application in drug discovery and development. While specific laboratory procedures may vary, a general synthetic route can be conceptualized from established methodologies for analogous pyrazole compounds. The following diagram and protocol provide a representative pathway.



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Caption: Conceptual synthesis of **4-bromo-5-methyl-1H-pyrazol-3-amine**.

## Representative Experimental Protocol: Bromination of 5-methyl-1H-pyrazol-3-amine

This protocol is a representative example based on general chemical principles for the bromination of pyrazole rings.

Materials:

- 5-methyl-1H-pyrazol-3-amine
- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable aprotic solvent)
- Stirring apparatus
- Reaction vessel
- Purification equipment (e.g., column chromatography)

Procedure:

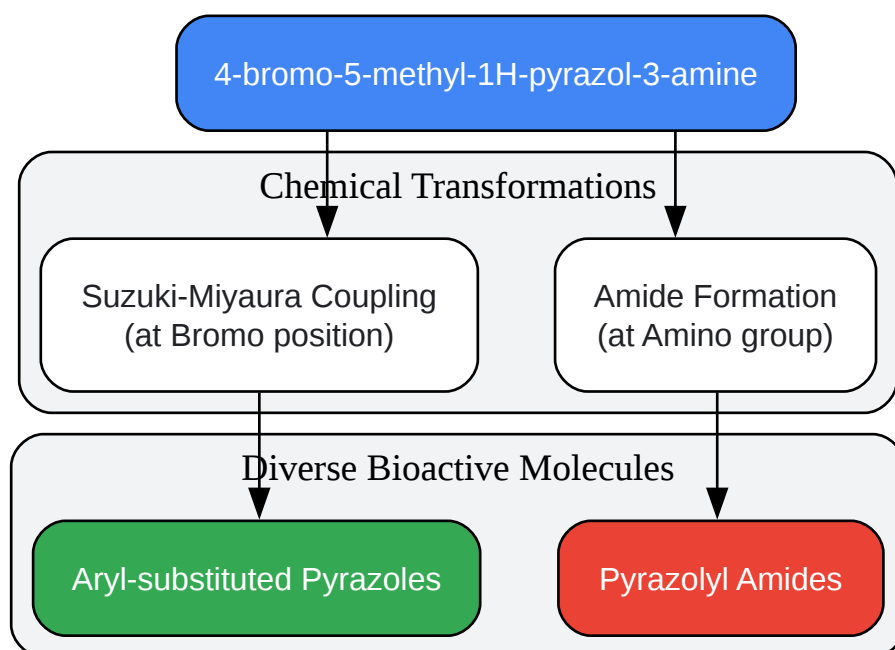
- **Dissolution:** Dissolve 5-methyl-1H-pyrazol-3-amine in a suitable solvent such as acetonitrile in a reaction vessel.
- **Addition of Brominating Agent:** To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of the starting material to NBS should be carefully controlled to favor mono-bromination.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any soluble by-products.

- Purification: The crude product is purified, commonly by column chromatography on silica gel, using an appropriate eluent system to isolate the desired **4-bromo-5-methyl-1H-pyrazol-3-amine**.
- Characterization: The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Applications in Drug Development

Substituted pyrazoles are a class of compounds with a broad spectrum of biological activities. **4-bromo-5-methyl-1H-pyrazol-3-amine** serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The amine group can be readily functionalized to form amides, sulfonamides, and other derivatives, further expanding the chemical diversity of potential drug candidates.

The following diagram illustrates the utility of **4-bromo-5-methyl-1H-pyrazol-3-amine** as a versatile building block in the synthesis of more complex, potentially bioactive molecules.



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